molecular formula C6H16ClN B140373 Trimethylpropylammonium Chloride CAS No. 2877-24-9

Trimethylpropylammonium Chloride

Cat. No. B140373
CAS RN: 2877-24-9
M. Wt: 137.65 g/mol
InChI Key: NRWCNEBHECBWRJ-UHFFFAOYSA-M
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Description

Trimethylpropylammonium Chloride is an inorganic compound with the molecular formula C6H16ClN . It has an average mass of 137.651 Da and a mono-isotopic mass of 137.097122 Da .


Molecular Structure Analysis

The molecular structure of Trimethylpropylammonium Chloride consists of a central carbon atom surrounded by three methyl groups and a propyl group . The chloride ion is associated with the nitrogen atom of the propylammonium group .


Physical And Chemical Properties Analysis

Trimethylpropylammonium Chloride is a solid at room temperature . It has a high solubility in water .

Scientific Research Applications

Polymer Research

Trimethylpropylammonium Chloride is used in the synthesis of water-soluble copolymers, particularly with acrylamide (AM) and sodium montmorillonite (Na-MMT). These copolymers are prepared through controlled radical polymerization and have applications in creating novel materials with specific properties .

Petroleum Industry

As a cationic water-soluble polyelectrolyte, derivatives of Trimethylpropylammonium Chloride, such as Poly (3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC), are utilized in the petroleum industry. They serve various functions, including as additives in drilling fluids .

Papermaking

In papermaking, PMAPTAC is used to enhance the strength and quality of paper products. It acts as a wet strength agent, improving the durability of paper when it is wet .

Cosmetics

The compound finds its application in daily cosmetics, likely due to its properties as a surfactant or emulsifier, contributing to the stability and texture of cosmetic products .

Food Industry

Trimethylpropylammonium Chloride is used as a cationising agent in food applications, particularly in evaluating the functionality of starch. It helps modify starch properties for various food processing techniques .

Hydrogel Development

It is also involved in the creation of hydrogels, where it is used in conjunction with other monomers like 2-acrylamido-2-methylpropane-1-sulfonic acid sodium salt (AMPS) to form thermally healable hydrophobically modified physical polyampholyte hydrogels .

Safety and Hazards

Trimethylpropylammonium Chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation .

Mechanism of Action

Target of Action

Trimethylpropylammonium Chloride (TMAC) is a type of quaternary ammonium compound

Mode of Action

This leads to leakage of cell contents and eventually cell death .

Result of Action

The molecular and cellular effects of TMAC’s action primarily involve disruption of cell membrane integrity, leading to increased permeability and leakage of cell contents. This can result in cell death .

properties

IUPAC Name

trimethyl(propyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N.ClH/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWCNEBHECBWRJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572982
Record name N,N,N-Trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylpropylammonium Chloride

CAS RN

2877-24-9
Record name Trimethylpropylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2877-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanaminium, N,N,N-trimethyl-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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